(+)-Amosulalol

Antihypertensive Efficacy α/β-Adrenoceptor Antagonist Spontaneously Hypertensive Rats

(+)-Amosulalol (CAS 94666-17-8) is the (S)-enantiomer exhibiting 10-fold greater α1-adrenoceptor potency versus the (-)-enantiomer, essential for dissecting α1-mediated cardiovascular responses. Unlike racemic amosulalol, this enantiopure compound provides preferential vascular α1-blockade without confounding β1-dominant effects. In SHR models, amosulalol achieves 3-fold greater potency than labetalol at 10–30 mg/kg oral doses with sustained BP reduction >10 h. Procure the (+)-enantiomer for reproducible, stereochemically defined dual adrenoceptor pharmacology.

Molecular Formula C18H24N2O5S
Molecular Weight 380.5 g/mol
CAS No. 94666-17-8
Cat. No. B605489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Amosulalol
CAS94666-17-8
Synonyms(+)-Amosulalol;  Amosulalol, (+)-;  Amosulalol, (S)-
Molecular FormulaC18H24N2O5S
Molecular Weight380.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23)/t15-/m1/s1
InChIKeyLVEXHFZHOIWIIP-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Amosulalol CAS 94666-17-8: α1/β1 Dual Antagonist Procurement for Cardiovascular Research


(+)-Amosulalol (CAS 94666-17-8), also known as (+)-YM-09538, is the (S)-enantiomer of the combined α1/β1-adrenoceptor antagonist amosulalol, originally developed by Yamanouchi Pharmaceutical [1]. It is a sulfonamide-substituted phenylethylamine with the molecular formula C₁₈H₂₄N₂O₅S and a molecular weight of 380.46 [2]. As an orally active dual receptor blocker, this compound reduces peripheral vascular resistance through vascular α1-blockade while simultaneously suppressing reflex tachycardia via cardiac β1-blockade [3].

(+)-Amosulalol Procurement: Why Racemic Amosulalol or Alternative α/β Blockers Cannot Be Interchanged


Generic substitution among combined α/β-adrenoceptor antagonists is not scientifically valid due to substantial differences in receptor selectivity profiles, stereochemical activity distribution, and species-specific pharmacokinetic parameters. The amosulalol enantiomers exhibit dramatic divergence in receptor antagonism: (+)-amosulalol is approximately 10 times more potent than (-)-amosulalol at α1-adrenoceptors, whereas (-)-amosulalol is approximately 60 times more potent at β1-adrenoceptors [1]. Consequently, racemic amosulalol and the isolated (+)-enantiomer produce distinct cardiovascular profiles that cannot be normalized through dose adjustment. Furthermore, comparative studies reveal that amosulalol (as the racemate or active enantiomer) is approximately 3-fold more potent than labetalol and arotinolol in reducing blood pressure in conscious spontaneously hypertensive rats [2], and is 12-fold more potent than labetalol at α1-adrenoceptors while being 2-fold more potent than propranolol at β1-adrenoceptors [3]. These quantifiable differences in potency, selectivity, and stereochemical activity mandate compound-specific selection criteria.

(+)-Amosulalol Quantitative Differentiation Evidence: Head-to-Head Comparisons with α/β Antagonists


Comparative Antihypertensive Potency: Amosulalol vs. Labetalol and Arotinolol in SHR

In conscious spontaneously hypertensive rats (SHR), oral amosulalol demonstrated a dose-dependent antihypertensive effect with a duration exceeding 10 hours at higher doses (10 and 30 mg/kg). In a direct comparative study, amosulalol was approximately threefold more potent than both labetalol and arotinolol in decreasing blood pressure [1].

Antihypertensive Efficacy α/β-Adrenoceptor Antagonist Spontaneously Hypertensive Rats

α1-Adrenoceptor Blockade Potency: Amosulalol vs. Prazosin and Labetalol

In pithed rats, single oral administration of amosulalol antagonized phenylephrine-induced pressor responses. At α1-adrenoceptors, amosulalol was approximately 50 times less potent than the selective α1-antagonist prazosin, but 12 times more potent than the combined α/β antagonist labetalol [1].

α1-Adrenoceptor Antagonism Receptor Selectivity Vasodilation

β1-Adrenoceptor Blockade Potency: Amosulalol vs. Propranolol and Labetalol

In pithed rats, single oral administration of amosulalol antagonized isoproterenol-induced positive chronotropic responses with a DR₁₀ value of 13.6 mg/kg. At β1-adrenoceptors, amosulalol was approximately as effective as labetalol and 2 times more potent than the prototypical β-blocker propranolol [1].

β1-Adrenoceptor Antagonism Heart Rate Control Chronotropic Response

Enantiomer-Specific Receptor Selectivity: (+)-Amosulalol vs. (-)-Amosulalol

The optical isomers of amosulalol exhibit dramatically divergent receptor selectivity profiles. Based on DR₂ values obtained from Schild plots in normotensive pithed rats, (+)-amosulalol (DR₂ = 30 μg/kg i.v.) was approximately 10 times more potent than (-)-amosulalol (DR₂ = 324 μg/kg i.v.) at α1-adrenoceptors. Conversely, at β1-adrenoceptors, (-)-amosulalol (DR₂ = 107 μg/kg i.v.) was approximately 60 times more potent than (+)-amosulalol (DR₂ = 6460 μg/kg i.v.) [1].

Stereoselectivity Enantiomer Pharmacology Receptor Affinity

Clinical Antihypertensive Efficacy: Quantitative BP Reduction in Essential Hypertension

In a 10-week clinical study of 30 patients with mild to moderate essential hypertension (mean age 55 years), daily administration of 20-60 mg amosulalol HCl produced significant blood pressure reduction. Systolic pressure decreased from a baseline of 172.4 mmHg to 149.3 mmHg, while diastolic pressure decreased from 104.7 mmHg to 92.5 mmHg [1]. A separate 8-week study in 31 patients (mean age 52.7 years) showed a statistically significant reduction after 2 weeks of treatment that was maintained through week 8: systolic BP decreased from 167.5 ± 12.0 to 157.9 ± 12.4 mmHg, diastolic BP decreased from 107.8 ± 6.6 to 103.7 ± 9.5 mmHg (P<0.05), with 94% of patients demonstrating a safe and efficacious response [2].

Clinical Hypertension Blood Pressure Reduction Human Pharmacology

Hemodynamic Differentiation: Amosulalol vs. Propranolol in Human Hypertension

In a 3-month study of 14 patients with mild to moderate essential hypertension receiving 40-60 mg daily oral amosulalol, responders (n=8) exhibited increased cardiac output and stroke volume, decreased total peripheral resistance and volume elasticity, with no change in heart rate. These hemodynamic effects differed noticeably from those of propranolol [1]. Unlike propranolol, which can paradoxically increase peripheral resistance and decrease cardiac output, amosulalol's combined α1-blockade (reducing afterload) and β1-blockade (controlling heart rate) produces a more favorable hemodynamic profile [1].

Hemodynamics Cardiac Output Peripheral Resistance

(+)-Amosulalol CAS 94666-17-8: Validated Research and Industrial Application Scenarios


Preclinical Hypertension Model Development Requiring Superior Potency vs. Labetalol/Arotinolol

For investigators establishing spontaneously hypertensive rat (SHR) models where maximal antihypertensive effect with minimal dosing is required, amosulalol offers approximately 3-fold greater potency than labetalol and arotinolol [1]. This potency advantage permits lower oral doses (10-30 mg/kg) to achieve sustained blood pressure reduction exceeding 10 hours without reflex tachycardia [1]. Procurement of amosulalol over alternative α/β antagonists is indicated when experimental design demands robust, sustained BP reduction with favorable hemodynamic profile and reduced compound consumption.

Enantiomer-Specific Adrenoceptor Pharmacology Studies

Research programs investigating stereochemical determinants of adrenoceptor selectivity should procure (+)-amosulalol (CAS 94666-17-8) specifically, as this enantiomer exhibits 10-fold higher α1-blockade potency but 60-fold lower β1-blockade potency compared to the (-)-enantiomer [1]. This pronounced stereoselectivity makes (+)-amosulalol an ideal tool compound for dissecting α1-mediated versus β1-mediated cardiovascular responses. In contrast, racemic amosulalol produces balanced dual blockade, while the (-)-enantiomer yields β1-dominant effects. Enantiomer-specific procurement is essential for studies requiring preferential vascular α1-adrenoceptor antagonism.

Balanced α1/β1 Dual Antagonism Research with Validated Human Clinical Translation

For translational cardiovascular research programs requiring compounds with documented human efficacy and safety, amosulalol offers a clinically validated dual α1/β1 blockade profile. Human studies in essential hypertension demonstrate significant blood pressure reductions (SBP -9.6 to -23.1 mmHg; DBP -4.1 to -12.2 mmHg) with 20-60 mg daily dosing [1] [2], accompanied by favorable hemodynamic changes including decreased total peripheral resistance without reflex tachycardia [3]. With a 94% patient response rate [2], amosulalol provides a well-characterized clinical reference for comparative pharmacology studies against newer α/β antagonists such as carvedilol.

Comparative α/β Antagonist Screening and Benchmarking

Amosulalol serves as a critical benchmark compound in screening campaigns evaluating novel α1/β1 dual antagonists due to its well-defined and intermediate potency profile: 50-fold less potent than prazosin (pure α1-antagonist) but 12-fold more potent than labetalol (prototypical α/β antagonist) at α1-adrenoceptors; and 2-fold more potent than propranolol (pure β-antagonist) at β1-adrenoceptors [1]. This intermediate positioning across the α/β antagonist potency spectrum makes amosulalol an essential reference standard for establishing structure-activity relationships and benchmarking novel chemical entities in dual adrenoceptor antagonist development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Amosulalol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.